molecular formula C15H17N5O2 B2508004 N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide CAS No. 1797223-38-1

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide

Cat. No.: B2508004
CAS No.: 1797223-38-1
M. Wt: 299.334
InChI Key: PTUYKYUULMYBFC-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Relevance

  • Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide, have been synthesized for their potential in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their significance in cancer research (Lei et al., 2017).

  • PET Imaging Agents in Parkinson's Disease : Certain morpholine derivatives have been developed as potential PET imaging agents for studying LRRK2 enzyme in Parkinson's disease, demonstrating their application in neurodegenerative disease research (Wang et al., 2017).

  • Development of Negative Allosteric Modulators : Compounds like this compound have been used in the synthesis of negative allosteric modulators for the mGlu5 receptor, showing potential in depression treatment (David et al., 2017).

  • Inhibitors for Histone Deacetylase : These compounds have been explored as inhibitors for histone deacetylase, showcasing their potential in cancer therapy (Zhou et al., 2008).

Chemical Studies and Applications

  • Antimicrobial Activity : Pyrimidine-Triazole derivatives synthesized from morpholino phenyl compounds have demonstrated antimicrobial activity, highlighting their significance in developing new antimicrobials (Majithiya & Bheshdadia, 2022).

  • Anticonvulsant Activity : Enaminones derived from morpholine have shown potent anticonvulsant activity, indicating their potential in treating neurological disorders (Edafiogho et al., 1992).

  • Detection of Hydrogen Cyanide in Air : Morpholine derivatives have been used in optical fibre sensors for detecting hydrogen cyanide in air, signifying their role in environmental monitoring (Bentley & Alder, 1989).

  • Inhibition of Poly (ADP-Ribose) Synthetase : Picolinamide, a compound related to this compound, has shown inhibitory effects on poly (ADP-ribose) synthetase, suggesting its use in diabetes research (Yamamoto & Okamoto, 1980).

Mechanism of Action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYKYUULMYBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.